molecular formula C12H11Cl2NO6 B3051627 Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- CAS No. 35144-55-9

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-

Cat. No. B3051627
CAS RN: 35144-55-9
M. Wt: 336.12 g/mol
InChI Key: STGCUJXPWRUKEI-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular formula of Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- is C12H11Cl2NO6 . It has an average mass of 336.125 Da and a mono-isotopic mass of 334.996338 Da .


Physical And Chemical Properties Analysis

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- has a density of 1.6±0.1 g/cm3, a boiling point of 584.7±50.0 °C at 760 mmHg, and a flash point of 307.4±30.1 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 2.87 .

Scientific Research Applications

Metabolic Functions in the Brain

Aspartic acid derivatives, specifically N-Acetyl-L-Aspartic Acid (NAA), play a critical role in the brain's metabolism. NAA is the second most abundant free amino acid in the mammalian brain and has been considered metabolically inert. However, studies have shown that NAA provides acetyl groups for lipid biosynthesis during the myelination process in the developing rat brain, indicating its involvement in brain lipid synthesis and possibly in brain development and function (D'adamo & Yatsu, 1966). Moreover, NAA is also metabolized by N-acetylaspartate amidohydrolase (Aminoacylase II) in the brain, highlighting its metabolic significance (D'adamo, Smith, & Woiler, 1973).

Neurophysiological Significance

Despite being devoid of direct neurophysiological effects, NAA serves essential roles in the central nervous system. It functions as an acetyl donor, initiates protein synthesis, and possibly serves as a carbon transfer source across mitochondrial membranes. The concentration of NAA in the human brain increases significantly from midgestation to adulthood, suggesting its importance in brain development. In disorders like Canavan's Disease, characterized by a deficiency in NAA catabolism, there is a marked disruption in myelination, further underscoring the significance of NAA in brain health and function (Tsai & Coyle, 1995).

Safety and Hazards

The safety information for Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO6/c13-6-1-2-9(7(14)3-6)21-5-10(16)15-8(12(19)20)4-11(17)18/h1-3,8H,4-5H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCUJXPWRUKEI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188639
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35144-55-9
Record name N-[2-(2,4-Dichlorophenoxy)acetyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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